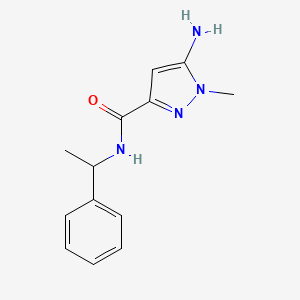

![molecular formula C10H11NO2S B2995780 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone CAS No. 2034295-91-3](/img/structure/B2995780.png)

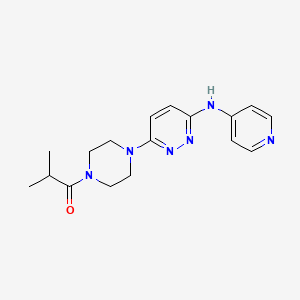

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as boiling point, melting point, solubility, and stability. Unfortunately, the search results do not provide specific physical and chemical properties for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction highlights the transformation of furan-2-yl(phenyl)methanol derivatives into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using 2-aminothiophenol and 2-aminophenol. This process is notable for its good yields, high selectivity, and efficiency, supported by nOe studies and X-ray crystallography to establish product structures (B. Reddy et al., 2012).

Phosphomolybdic Acid as a Catalyst outlines the use of phosphomolybdic acid in facilitating the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines to produce trans-4,5-disubstituted cyclopentenone derivatives, emphasizing the reaction's high selectivity and efficiency (B. Reddy et al., 2012).

Methodological Advances

Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams describes the conversion of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, offering a novel approach to synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method provides an alternative route for drug design (Karen Mollet et al., 2012).

Polyfunctionalized Heptane Building Blocks details a synthetic methodology for preparing polyfunctionalized heptane building blocks with four stereocenters. The process uses 2,4-dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one, demonstrating the methodology's application in complex molecule synthesis (Á. Montaña et al., 1999).

Novel Compounds and Syntheses

Diels-Alder Reaction for Quinone-Annelated Compounds explores the synthesis of quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptane derivatives using 4,6-dihydrothieno[3,4-c]furan-5,5-dioxide, offering new routes for antineoplastic antibiotics (Takayoshi Suzuki et al., 1991).

Propiedades

IUPAC Name |

furan-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSOHAGZYABYIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)

![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)

![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)